molecular formula C18H27N3O4S B3468467 ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

Cat. No.: B3468467
M. Wt: 381.5 g/mol
InChI Key: QOQNPUBQRWWMCW-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(phenylsulfonyl)piperazino]tetrahydro-1(2H)-pyridinecarboxylate is a synthetically crafted small molecule designed for research and development, particularly in medicinal chemistry. Its structure incorporates a piperazine ring—a scaffold renowned for its prevalence in bioactive molecules . The piperazine moiety is further functionalized with a phenylsulfonyl group, a feature known to influence the compound's physicochemical properties and its interaction with biological targets . This specific structural motif is found in compounds investigated for their potential as modulators of various cellular pathways. The integration of the tetrahydropyridine carboxylate ester adds a conformational constraint and a handle for further chemical modification, making this molecule a versatile intermediate. Researchers can utilize this compound as a key building block in the synthesis of more complex molecular architectures, or as a core scaffold for generating libraries of compounds in drug discovery campaigns aimed at oncology, neurological disorders, and infectious diseases. Its primary value lies in its potential to be developed into protease inhibitors, kinase inhibitors, or receptor antagonists, providing a crucial tool for hit-to-lead optimization studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-[4-(benzenesulfonyl)piperazin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-2-25-18(22)20-10-8-16(9-11-20)19-12-14-21(15-13-19)26(23,24)17-6-4-3-5-7-17/h3-7,16H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQNPUBQRWWMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Tetrahydropyridinecarboxylate Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring, followed by esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to ethyl 4-[4-(phenylsulfonyl)piperazino]tetrahydro-1(2H)-pyridinecarboxylate exhibit significant anticancer properties. For instance, derivatives of piperazine have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives could selectively target cancer cells while sparing normal cells, suggesting a potential therapeutic index for this class of compounds .

Neuropharmacological Effects

The compound's structural characteristics suggest potential applications in treating neurological disorders. Piperazine derivatives have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study:
Research highlighted in Neuropharmacology found that certain piperazine compounds could enhance cognitive function in animal models, indicating their potential as treatments for conditions such as schizophrenia and depression .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Ugi Reaction: A multicomponent reaction involving amines, isocyanides, carboxylic acids, and aldehydes can yield piperazine derivatives.
  • Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions facilitates the formation of the piperazine ring.

Table 1: Comparison of Synthetic Methods

MethodDescriptionYield (%)
Ugi ReactionMulticomponent reaction for piperazine synthesis75-85
CyclizationAcid/base catalyzed formation70-80

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity against various cancer cell lines, including breast and colon cancer.

Table 2: In Vitro Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
HeLa (Cervical)10.0

In Vivo Studies

Preliminary in vivo studies have demonstrated the compound's efficacy in reducing tumor size in xenograft models, highlighting its potential as an anticancer agent.

Case Study:
A study conducted on mice bearing tumor xenografts showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups .

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, particularly dopamine receptors, modulating their activity and thereby influencing neurological functions. The phenylsulfonyl group plays a crucial role in binding affinity and selectivity towards these receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

ETHYL 4-[6-[4-(AMINOCARBONYL)PIPERAZINO]-2-(METHYLSULFANYL)-4-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

  • Molecular Formula : C₁₇H₂₇N₇O₃S vs. C₁₇H₂₄N₄O₄S (estimated for the target compound).
  • Key Differences :
    • The pyrimidine ring replaces the tetrahydro-1(2H)-pyridine core, introducing additional nitrogen atoms.
    • A methylsulfanyl group substitutes the phenylsulfonyl group, reducing steric bulk and electron-withdrawing effects.
  • Implications :
    • Lower molecular weight (409.51 g/mol vs. ~396 g/mol for the target) may enhance solubility .
    • Methylsulfanyl’s weaker electron-withdrawing nature could reduce piperazine ring basicity, altering reactivity in nucleophilic substitutions .

tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate

  • Molecular Formula : C₁₆H₂₄N₂O₄S.
  • Key Differences :
    • A thiazole ring replaces the phenylsulfonyl-piperazine group.
    • The tert-butyl ester (protecting group) increases steric hindrance compared to the ethyl carboxylate.
  • Implications :
    • Enhanced stability due to tert-butyl protection but reduced reactivity in ester hydrolysis .
    • Thiazole’s aromaticity may confer distinct electronic properties for metal coordination or π-π interactions .

Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate

  • Molecular Formula : C₁₆H₂₁N₃O₅S.
  • Key Differences :
    • A ketone-linked methylsulfonylphenyl group replaces the direct phenylsulfonyl-piperazine.
  • Increased oxidation susceptibility compared to the target compound’s stable sulfonamide linkage .

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Melting Point/Boiling Point Functional Differences
ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE C₁₇H₂₄N₄O₄S (est.) Phenylsulfonyl, ethyl carboxylate N/A High stability, moderate lipophilicity
ETHYL 4-[6-[4-(AMINOCARBONYL)PIPERAZINO]-2-(METHYLSULFANYL)-4-PYRIMIDINYL]... C₁₇H₂₇N₇O₃S Pyrimidine, methylsulfanyl N/A Enhanced solubility, lower basicity
tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridine... C₁₆H₂₄N₂O₄S Thiazole, tert-butyl ester 71–73°C Increased steric hindrance, aromatic interactions
Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate C₁₆H₂₁N₃O₅S Methylsulfonylphenyl ketone N/A Conformational flexibility, oxidation-prone

Biological Activity

Ethyl 4-[4-(phenylsulfonyl)piperazino]tetrahydro-1(2H)-pyridinecarboxylate (CAS Number: 1216680-77-1) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, a tetrahydro-pyridine moiety, and a phenylsulfonyl group, which contribute to its diverse pharmacological properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

C24H32ClN5O6S2\text{C}_{24}\text{H}_{32}\text{ClN}_{5}\text{O}_{6}\text{S}_{2}

This structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. Additionally, the piperazine ring may interact with neurotransmitter receptors, affecting signal transduction pathways associated with various neurological conditions.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antidepressant Effects : Similar compounds in the piperazine class have shown serotonin reuptake inhibition, suggesting potential antidepressant properties.
  • Neuroprotective Activity : Studies have indicated that derivatives of piperazine can protect against neurotoxicity, possibly through modulation of nitric oxide pathways .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections .

Case Studies and Research Findings

  • Antidepressant Activity :
    In a study examining the effects of piperazine derivatives on serotonin levels, it was found that certain compounds significantly increased serotonin availability in synaptic clefts, leading to improved mood and reduced anxiety symptoms .
  • Neuroprotective Effects :
    A recent investigation into the neuroprotective effects of related compounds showed that they could mitigate oxidative stress in neuronal cells. This was attributed to their ability to scavenge free radicals and inhibit apoptotic pathways .
  • Antimicrobial Activity :
    A series of experiments tested the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (µM)Reference
This compoundAntidepressantTBD
5-Nitroindazole DerivativesNeuroprotective1.0 ± 0.6
Piperazine Derivative XAntimicrobial10
Piperazine Derivative YAntioxidantTBD

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE, and how can purity be optimized?

  • Answer : Synthesis typically involves coupling reactions between piperazine derivatives and sulfonylphenyl intermediates. For example, nucleophilic substitution under anhydrous conditions using catalysts like triethylamine can enhance yield. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol is recommended to achieve >95% purity. Structural validation should include 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design experiments to characterize the compound’s stability under varying conditions?

  • Answer : Employ a factorial design to test stability across pH (e.g., 2–12), temperature (e.g., 25–60°C), and light exposure. Use HPLC to monitor degradation products over time. Pre-test/post-test designs with control groups (e.g., inert atmosphere vs. ambient conditions) can isolate degradation pathways .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Answer : Combine NMR (1^1H, 13^13C, DEPT) to assign proton/carbon environments, FT-IR for functional group analysis (e.g., sulfonyl C=O stretch at ~1350 cm1^{-1}), and X-ray crystallography for absolute configuration. Cross-validate with computational methods (DFT) to correlate spectral data with theoretical predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Conduct meta-analysis of existing studies, focusing on methodological variables (e.g., assay type, cell lines, concentration ranges). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Reconcile discrepancies by replicating experiments under standardized conditions (e.g., OECD guidelines) and aligning results with theoretical frameworks (e.g., structure-activity relationships) .

Q. What advanced computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model ligand-receptor interactions. Validate predictions with experimental binding assays (e.g., SPR or ITC). Integrate AI-driven tools (COMSOL Multiphysics) for parameter optimization and to simulate reaction dynamics in silico .

Q. How should researchers design a study to investigate the compound’s mechanism of action in complex biological systems?

  • Answer : Use a multi-omics approach:

  • Proteomics : SILAC labeling to identify target proteins.
  • Metabolomics : LC-MS to track metabolic pathway perturbations.
  • Transcriptomics : RNA-seq to assess gene expression changes.
    Triangulate data using systems biology tools (e.g., Cytoscape) to map interaction networks and validate hypotheses via CRISPR/Cas9 knockout models .

Q. What methodologies are recommended for analyzing the compound’s pharmacokinetic properties?

  • Answer : Perform in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) followed by in vivo PK studies in rodent models. Use LC-MS/MS for plasma concentration profiling. Apply compartmental modeling (e.g., NONMEM) to estimate parameters like t1/2t_{1/2} and bioavailability. Cross-reference with QSAR models to predict human PK .

Methodological Considerations

  • Data Integration : Link experimental data (e.g., crystallography, docking) with digital trace data (e.g., simulation logs) using platforms like KNIME to ensure reproducibility .
  • Theoretical Alignment : Ground studies in established frameworks (e.g., transition-state theory for reaction mechanisms) to contextualize findings and guide hypothesis testing .
  • Ethical Rigor : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, especially when combining proprietary and open-source datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
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ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.